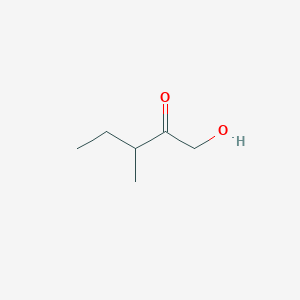

1-Hydroxy-3-methylpentan-2-one

Description

1-Hydroxy-3-methylpentan-2-one is a branched-chain hydroxy ketone with the molecular formula C₆H₁₂O₂. Its structure features a ketone group at position 2, a hydroxyl group at position 1, and a methyl substituent at position 3. This arrangement confers unique chemical properties, such as increased polarity due to the hydroxyl group, which enhances solubility in polar solvents compared to non-hydroxylated analogs. Applications of such hydroxy ketones include roles as intermediates in organic synthesis, fragrances, and pharmaceutical precursors.

Properties

Molecular Formula |

C6H12O2 |

|---|---|

Molecular Weight |

116.16 g/mol |

IUPAC Name |

1-hydroxy-3-methylpentan-2-one |

InChI |

InChI=1S/C6H12O2/c1-3-5(2)6(8)4-7/h5,7H,3-4H2,1-2H3 |

InChI Key |

FBLPDPUHAXQBLV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(=O)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxy-3-methylpentan-2-one can be synthesized through the base-catalyzed aldol condensation of 2-butanone with acetaldehyde. This reaction forms 4-hydroxy-3-methyl-2-pentanone, which is then dehydrated to 3-methyl-3-penten-2-one over an acid catalyst. Finally, hydrogenation over a palladium catalyst yields this compound .

Industrial Production Methods: The industrial production of this compound follows the same synthetic route as described above. The process involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-3-methylpentan-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ketone group can be reduced to form a secondary alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.

Major Products:

Oxidation: 3-Methyl-2-pentanone or 3-methylpentanoic acid.

Reduction: 1-Hydroxy-3-methylpentan-2-ol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Hydroxy-3-methylpentan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with enzymes.

Industry: It is used in the production of solvents, coatings, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-hydroxy-3-methylpentan-2-one involves its interaction with various molecular targets and pathways. For example, it can undergo rearrangement reactions catalyzed by enzymes such as reductoisomerase and acetolactate decarboxylase. These enzymes facilitate the conversion of the compound through stereoelectronic control, leading to the formation of different products .

Comparison with Similar Compounds

Key Comparisons:

Functional Group Influence: Hydroxyl vs. Amino Groups: The hydroxyl group in this compound increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents like water. In contrast, the dimethylamino group in 1-(Dimethylamino)-2-methylpentan-3-one introduces basicity and reactivity toward nucleophilic agents, making it more hazardous (e.g., skin sensitization) . Aromatic vs. Aliphatic Ketones: 3-(3,4-Dimethoxyphenyl)pentan-2-one contains an aromatic ring with methoxy substituents, which broadens its utility in synthesizing bioactive molecules, such as pharmaceuticals . The absence of aromaticity in this compound limits its electronic conjugation but simplifies metabolic pathways in fragrance applications.

Physical Properties: Boiling Points: Hydroxy ketones generally exhibit higher boiling points than non-hydroxylated analogs due to hydrogen bonding. For example, 2-Hydroxypentan-3-one (CAS 5704-20-1) likely has a higher boiling point than 3-Methyl-2-pentanone (CAS 565-61-7), though exact data are unavailable . Solubility: The hydroxyl group in this compound improves aqueous solubility compared to 3-Methyl-2-pentanone, which is more lipophilic and suited for solvent applications .

Hazard Profiles: 1-(Dimethylamino)-2-methylpentan-3-one is classified as a Category 1 skin sensitizer and Category 2A eye irritant, requiring stringent handling protocols . In contrast, hydroxy ketones like 2-Hydroxypentan-3-one are less hazardous but may still cause mild irritation .

Applications: Pharmaceuticals: 3-(3,4-Dimethoxyphenyl)pentan-2-one is pivotal in synthesizing complex molecules due to its aryl and methoxy groups . Fragrances: Dihydrojasmone (a cyclopentenone derivative) and hydroxy ketones are used in perfumery for their floral and fruity notes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.